Cas no 881995-46-6 (Desmethyl atomoxetine hydrochloride)

Desmethyl atomoxetine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenepropanamine, g-(2-methylphenoxy)-,hydrochloride (1:1)
- Desmethyl Atomoxetine Hydrochloride
- 3-(2-methylphenoxy)-3-phenylpropan-1-amine,hydrochloride
- 3-phenyl-3-(o-methoxyphenyl)propylamine hydrochloride
- Desmethyl Atomoxetine
- 3-phenyl-3-(o-methylphenoxy)propylamine hydrochloride
- A-(2-Methylphenoxy)benzenepropanamine Hydrochloride
- DTXSID20661894
- N-Desmethyl Atomoxetine HCl
- 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1)
- DESMETHYLATOMOXETINE HYDROCHLORIDE
- FT-0666080
- AKOS030255494
- 3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
- 881995-46-6
- SCHEMBL3269598
- Desmethyl atomoxetine hydrochloride
-
- インチ: InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H
- InChIKey: IIBZNZPMFOWXKB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl
計算された属性
- せいみつぶんしりょう: 277.12300
- どういたいしつりょう: 277.123
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: 167-170°C
- PSA: 35.25000
- LogP: 4.96620
Desmethyl atomoxetine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-207537-1mg |
Desmethyl Atomoxetine Hydrochloride, |
881995-46-6 | 1mg |
¥2256.00 | 2023-09-05 | ||
A2B Chem LLC | AC04508-1mg |
Desmethyl Atomoxetine Hydrochloride |
881995-46-6 | 1mg |
$325.00 | 2024-04-19 | ||
TRC | D271260-2.5mg |
Desmethyl atomoxetine hydrochloride |
881995-46-6 | 2.5mg |
$ 390.00 | 2022-06-05 | ||
TRC | D271260-1mg |
Desmethyl atomoxetine hydrochloride |
881995-46-6 | 1mg |
$ 250.00 | 2022-06-05 | ||
TRC | D271260-5mg |
Desmethyl atomoxetine hydrochloride |
881995-46-6 | 5mg |
$ 825.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207537-1 mg |
Desmethyl Atomoxetine Hydrochloride, |
881995-46-6 | 1mg |
¥2,256.00 | 2023-07-10 |
Desmethyl atomoxetine hydrochloride 関連文献
-
1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Related Articles
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
Desmethyl atomoxetine hydrochlorideに関する追加情報
Desmethyl atomoxetine hydrochloride (CAS No. 881995-46-6): A Comprehensive Overview
Desmethyl atomoxetine hydrochloride, a derivative of the well-known attention deficit hyperactivity disorder (ADHD) medication atomoxetine, is a compound of significant interest in the field of pharmacology and medicinal chemistry. With the CAS number 881995-46-6, this compound has garnered attention for its potential therapeutic applications and its role in understanding the metabolic pathways and pharmacokinetic properties of atomoxetine. This detailed introduction aims to provide an in-depth exploration of Desmethyl atomoxetine hydrochloride, covering its chemical structure, pharmacological effects, recent research findings, and future prospects.
The chemical structure of Desmethyl atomoxetine hydrochloride is closely related to that of atomoxetine, differing primarily by the presence of a demethylated side chain. Atomoxetine itself is a selective norepinephrine reuptake inhibitor (NRI) that acts on the central nervous system to improve attention and reduce hyperactivity and impulsivity associated with ADHD. The demethylation process results in the formation of Desmethyl atomoxetine hydrochloride, which retains some of the pharmacological properties of its parent compound but may exhibit different efficacy and side effect profiles.
In recent years, significant advancements have been made in understanding the metabolic pathways involved in atomoxetine metabolism. Studies have shown that Desmethyl atomoxetine hydrochloride is a major metabolite of atomoxetine, formed through cytochrome P450 (CYP) mediated demethylation. This metabolite has been extensively studied for its role in the overall pharmacokinetics of atomoxetine, particularly in relation to drug-drug interactions and individual variability in response to therapy.
The pharmacological effects of Desmethyl atomoxetine hydrochloride have been a subject of intense research. While it shares some similarities with atomoxetine in terms of its ability to inhibit norepinephrine reuptake, studies suggest that it may have a lower affinity for this receptor compared to its parent compound. This difference in affinity could lead to variations in therapeutic efficacy and side effect profiles. For instance, some research indicates that patients who metabolize atomoxetine more rapidly to Desmethyl atomoxetine hydrochloride may experience reduced therapeutic benefits or increased side effects.
Recent clinical trials have explored the potential use of Desmethyl atomoxetine hydrochloride as a standalone therapeutic agent or as an adjunct therapy for ADHD. These trials have provided valuable insights into its pharmacological profile and potential applications. One notable study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that patients treated with Desmethyl atomoxetine hydrochloride exhibited improvements in attentional tasks similar to those observed with atomoxetine, albeit at lower doses due to its reduced potency.
The development of new drug formulations and delivery systems has also been an area of focus for researchers studying Desmethyl atomoxetine hydrochloride. Advanced formulations such as extended-release tablets and transdermal patches are being explored to enhance bioavailability and improve patient compliance. These innovations could potentially lead to more effective treatment strategies for ADHD patients who do not respond well to standard doses of atomoxetine.
The role of genetics in determining individual responses to medications like Desmethyl atomoxetine hydrochloride has also been a topic of interest. Genetic variations in drug-metabolizing enzymes can significantly influence the levels of active metabolites and thus affect therapeutic outcomes. Pharmacogenomic studies are helping researchers identify genetic markers that can predict treatment response, allowing for personalized medicine approaches tailored to individual patient needs.
In conclusion, Desmethyl atomoxetine hydrochloride (CAS No. 881995-46-6) is a compound with significant potential in the treatment of ADHD and related neurological disorders. Its unique chemical structure and pharmacological properties make it a valuable subject for further research and development. As our understanding of metabolic pathways and genetic factors continues to evolve, new opportunities for optimizing therapeutic strategies using compounds like Desmethyl atomoxetine hydrochloride are likely to emerge.
881995-46-6 (Desmethyl atomoxetine hydrochloride) 関連製品
- 83015-26-3(methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine)
- 82857-40-7(rac Atomoxetine Hydrochloride)
- 435293-66-6(4'-Hydroxy AtoMoxetine)
- 1805028-72-1(Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethyl)phenylacetate)
- 1804916-02-6(Ethyl 2-cyano-3-formyl-6-(trifluoromethylthio)phenylacetate)
- 2171948-33-5(methyl 3-amino-8-methyl-1-oxa-8-azaspiro4.5decane-4-carboxylate)
- 2229522-81-8(1-(3-chloro-2-methoxyphenyl)-2,2-difluoroethan-1-ol)
- 128573-11-5(beta-methyl-D-tyrosine)
- 105694-46-0(7-iodo-3h-2-benzofuran-1-one)
- 110989-69-0(4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine)



